molecular formula C9H19NO2 B2997232 METHYL 2-METHYL-2-[(2-METHYLPROPYL)AMINO]PROPANOATE CAS No. 1157810-14-4

METHYL 2-METHYL-2-[(2-METHYLPROPYL)AMINO]PROPANOATE

Cat. No.: B2997232
CAS No.: 1157810-14-4
M. Wt: 173.256
InChI Key: GBHRDLRGJKFSAA-UHFFFAOYSA-N
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Description

Methyl 2-methyl-2-[(2-methylpropyl)amino]propanoate: is an organic compound with the molecular formula C9H19NO2. It is a methyl ester derivative of 2-methyl-2-[(2-methylpropyl)amino]propanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification Reaction: The compound can be synthesized through the esterification of 2-methyl-2-[(2-methylpropyl)amino]propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

    Amidation Reaction: Another method involves the amidation of 2-methyl-2-[(2-methylpropyl)amino]propanoic acid with methanol in the presence of a dehydrating agent like thionyl chloride.

Industrial Production Methods: Industrial production of methyl 2-methyl-2-[(2-methylpropyl)amino]propanoate often involves large-scale esterification processes using continuous flow reactors. These reactors provide better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into an alcohol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium hydroxide or other strong bases.

Major Products:

    Oxidation: Formation of 2-methyl-2-[(2-methylpropyl)amino]propanoic acid.

    Reduction: Formation of 2-methyl-2-[(2-methylpropyl)amino]propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the synthesis of pharmaceuticals and agrochemicals.

Biology:

  • Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine:

  • Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

Industry:

  • Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of methyl 2-methyl-2-[(2-methylpropyl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active 2-methyl-2-[(2-methylpropyl)amino]propanoic acid, which can then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    Methyl 2-methylpropanoate: A simpler ester with similar structural features but lacking the amino group.

    2-Methyl-2-[(2-methylpropyl)amino]propanol: The alcohol derivative of the compound.

    2-Methyl-2-[(2-methylpropyl)amino]propanoic acid: The parent acid from which the ester is derived.

Uniqueness: Methyl 2-methyl-2-[(2-methylpropyl)amino]propanoate is unique due to the presence of both an ester and an amino group in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 2-methyl-2-(2-methylpropylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-7(2)6-10-9(3,4)8(11)12-5/h7,10H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBHRDLRGJKFSAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(C)(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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